2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclodecane]
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Overview
Description
2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] is a complex organic compound with a unique spiro structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] typically involves the reaction of 3-phenyl-5-(2-hydroxyphenyl)-1H-2-pyrazoline with various aldehydes and ketones . The reaction conditions often include the use of solvents such as ethanol and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the formation of the spiro compound .
Industrial Production Methods
This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and anti-inflammatory agent.
Materials Science: Its unique spiro structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in studies investigating the interactions of heterocyclic compounds with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to its observed antimicrobial and anti-inflammatory effects . The compound’s spiro structure contributes to its ability to bind to these targets with high specificity and affinity .
Comparison with Similar Compounds
Similar Compounds
- 9-Chloro-2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclohexane]
- 5’,9-Dibromo-2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one
Uniqueness
What sets 2-Phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1’-cyclodecane] apart from similar compounds is its specific spiro structure, which imparts unique chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C25H30N2O |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclodecane] |
InChI |
InChI=1S/C25H30N2O/c1-2-4-11-17-25(18-12-5-3-1)27-23(21-15-9-10-16-24(21)28-25)19-22(26-27)20-13-7-6-8-14-20/h6-10,13-16,23H,1-5,11-12,17-19H2 |
InChI Key |
LWTRYEPXNYFKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2(CCCC1)N3C(CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5O2 |
Origin of Product |
United States |
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